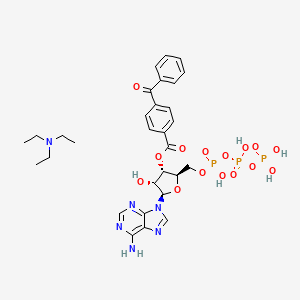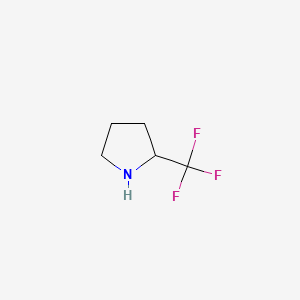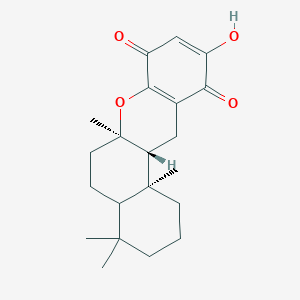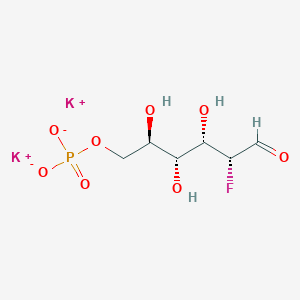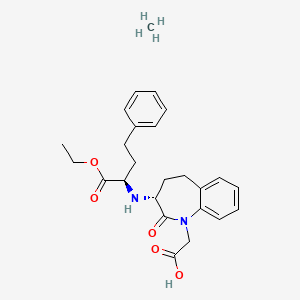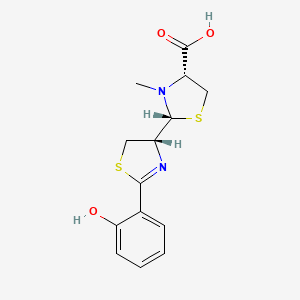
雷戈拉芬尼 N-去甲基化 N-氧化物
描述
N-Desmethyl regorafenib N-oxide is an active metabolite of regorafenib, a multi-kinase inhibitor used in cancer treatment. This compound is formed through the action of the cytochrome P450 isoform CYP3A4 and demonstrates efficacy in inhibiting key enzymes such as vascular endothelial growth factor receptor 2, Tie2, c-Kit, and B-RAF .
科学研究应用
N-Desmethyl regorafenib N-oxide has several scientific research applications:
Chemistry: Used as a reference compound in studies involving multi-kinase inhibitors.
Biology: Investigated for its role in inhibiting key enzymes involved in cell signaling pathways.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical methods.
作用机制
Target of Action
N-Desmethyl Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-b, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play a crucial role in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Mode of Action
N-Desmethyl Regorafenib N-oxide inhibits key enzymes such as VEGFR2, Tie2, c-Kit, and B-RAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. The compound’s interaction with its targets results in the inhibition of tumor growth .
Biochemical Pathways
The compound affects various biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . By inhibiting key enzymes in these pathways, N-Desmethyl Regorafenib N-oxide disrupts the processes that contribute to tumor growth and survival .
Pharmacokinetics
N-Desmethyl Regorafenib N-oxide is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . The main circulating metabolites of regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as regorafenib . These metabolites are highly protein-bound .
Result of Action
The molecular and cellular effects of N-Desmethyl Regorafenib N-oxide’s action include the inhibition of tumor growth . This is achieved through the disruption of key biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Action Environment
The action, efficacy, and stability of N-Desmethyl Regorafenib N-oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of regorafenib and, consequently, the formation of N-Desmethyl Regorafenib N-oxide . Additionally, genetic polymorphisms in enzymes involved in drug metabolism, such as ABCG2, SLCO1B1, and UGT1A9, could also influence the pharmacokinetics and pharmacodynamics of the compound .
生化分析
Biochemical Properties
N-Desmethyl Regorafenib N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main circulating metabolites of regorafenib measured at steady-state in human plasma are N-Desmethyl Regorafenib N-oxide and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib .
Cellular Effects
N-Desmethyl Regorafenib N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl Regorafenib N-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Regorafenib N-oxide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl Regorafenib N-oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl Regorafenib N-oxide is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Desmethyl Regorafenib N-oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl Regorafenib N-oxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
N-Desmethyl regorafenib N-oxide is synthesized from regorafenib through the action of the cytochrome P450 isoform CYP3A4 . The specific reaction conditions involve the use of this enzyme to facilitate the oxidation and demethylation processes required to produce the compound.
Industrial Production Methods
Industrial production of N-Desmethyl regorafenib N-oxide typically involves the use of biocatalysts like cytochrome P450 enzymes to achieve the desired transformations. The process is optimized to ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations .
化学反应分析
Types of Reactions
N-Desmethyl regorafenib N-oxide undergoes various chemical reactions, including:
Oxidation: Facilitated by cytochrome P450 enzymes.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Involves the replacement of functional groups under certain conditions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include the parent compound regorafenib and other metabolites that may have similar or distinct pharmacological activities .
相似化合物的比较
Similar Compounds
Regorafenib: The parent compound from which N-Desmethyl regorafenib N-oxide is derived.
N-oxide metabolites (M2): Another active metabolite of regorafenib with similar pharmacological activity.
Uniqueness
N-Desmethyl regorafenib N-oxide is unique due to its specific inhibition profile and its formation through the action of cytochrome P450 enzymes. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and treatment .
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXTSDCNCZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835621-12-0 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


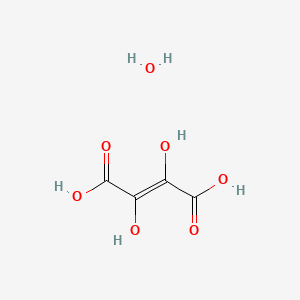
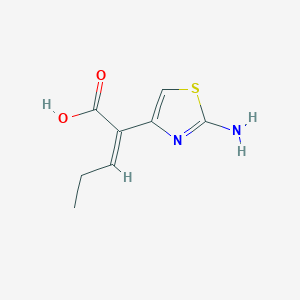
![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-](/img/new.no-structure.jpg)
